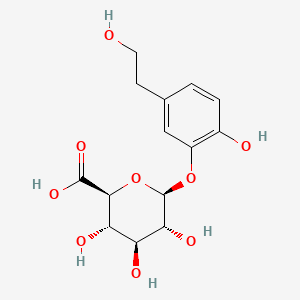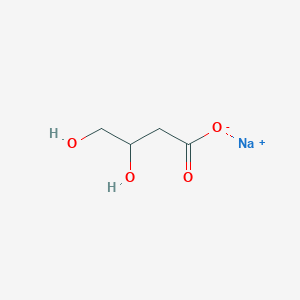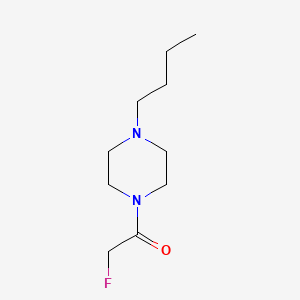
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Hydroxytyrosol 3’-Glucuronide is a phenolic glycoside derived from hydroxytyrosol, a major phenolic compound found in extra virgin olive oil. This compound is known for its potent antioxidant properties and is a significant metabolite in the human body following the consumption of hydroxytyrosol-rich foods. It plays a crucial role in the bioavailability and metabolism of hydroxytyrosol, contributing to its health benefits .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxytyrosol 3’-Glucuronide typically involves the glucuronidation of hydroxytyrosol. This process can be catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to hydroxytyrosol . The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of 3’-Hydroxytyrosol 3’-Glucuronide can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to catalyze the glucuronidation process. These methods are preferred due to their efficiency and sustainability compared to chemical synthesis .
化学反応の分析
Types of Reactions
3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to hydroxytyrosol.
Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3’-Hydroxytyrosol 3’-Glucuronide has a wide range of scientific research applications:
作用機序
The mechanism of action of 3’-Hydroxytyrosol 3’-Glucuronide involves its antioxidant activity, where it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammation and cellular stress responses . Additionally, it influences the expression of genes related to antioxidant defense and apoptosis .
類似化合物との比較
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: Another phenolic compound found in olive oil with similar but less potent antioxidant effects.
Oleuropein: A glycoside found in olive leaves, known for its anti-inflammatory and cardioprotective properties.
Uniqueness
3’-Hydroxytyrosol 3’-Glucuronide is unique due to its enhanced bioavailability and stability compared to hydroxytyrosol. Its glucuronide conjugation allows for better absorption and prolonged circulation in the human body, making it a more effective antioxidant and therapeutic agent .
特性
分子式 |
C14H18O9 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChIキー |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
異性体SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)
![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)









